2-Aminomethyl-1-N-fmoc-piperidine hydrochloride
Overview
Description
2-Aminomethyl-1-N-fmoc-piperidine hydrochloride is a chemical compound with the molecular formula C21H24N2O2·HCl and a molecular weight of 372.89 g/mol . It is primarily used in the field of peptide synthesis, where it serves as a building block for the creation of complex peptide structures. The compound is characterized by the presence of a piperidine ring, an aminomethyl group, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Preparation Methods
The synthesis of 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via nucleophilic substitution reactions.
Attachment of the Fmoc Protecting Group: The Fmoc group is attached to the nitrogen atom of the piperidine ring through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base.
Industrial production methods often involve optimizing these steps to ensure high yield and purity. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
2-Aminomethyl-1-N-fmoc-piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like piperidine. Major products formed from these reactions include N-oxides, amines, and deprotected amines.
Scientific Research Applications
2-Aminomethyl-1-N-fmoc-piperidine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of peptide-based probes and inhibitors for studying biological processes.
Medicine: It is employed in the development of peptide-based therapeutics and diagnostic agents.
Mechanism of Action
The mechanism of action of 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to build the desired peptide chain .
Comparison with Similar Compounds
2-Aminomethyl-1-N-fmoc-piperidine hydrochloride can be compared with other Fmoc-protected amino acids and piperidine derivatives:
Fmoc-protected amino acids: These compounds also feature the Fmoc protecting group and are used in peptide synthesis. Examples include Fmoc-protected glycine and Fmoc-protected alanine.
Piperidine derivatives: Compounds like 1-Boc-piperidine and 1-Cbz-piperidine are similar in structure but feature different protecting groups (Boc and Cbz, respectively).
The uniqueness of this compound lies in its specific combination of the piperidine ring, aminomethyl group, and Fmoc protecting group, making it particularly useful in SPPS .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 2-(aminomethyl)piperidine-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2.ClH/c22-13-15-7-5-6-12-23(15)21(24)25-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20;/h1-4,8-11,15,20H,5-7,12-14,22H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYRWVOTKXNJFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373393 | |
Record name | (9H-Fluoren-9-yl)methyl 2-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669713-55-7 | |
Record name | (9H-Fluoren-9-yl)methyl 2-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 669713-55-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.